BenchChemオンラインストアへようこそ!

6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate

FAAH inhibition structure-activity relationship ortho substitution

6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate (CAS 681161-60-4) is an O-arylcarbamate belonging to the cyclohexylcarbamic acid biphenyl ester class of fatty acid amide hydrolase (FAAH) inhibitors. This compound is a proximal-ring ortho-methyl analog of the prototypical inhibitor URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester) and shares the core biphenyl-3-yl cyclohexylcarbamate scaffold with well-characterized reference compounds URB597 (3′-carbamoyl) and URB694 (6-hydroxy).

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 681161-60-4
Cat. No. B12534009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate
CAS681161-60-4
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC(=O)NC2CCCCC2)C3=CC=CC=C3
InChIInChI=1S/C20H23NO2/c1-15-12-13-18(14-19(15)16-8-4-2-5-9-16)23-20(22)21-17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,21,22)
InChIKeyLCFWDTNMURZJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate (CAS 681161-60-4): Procurement-Relevant Identity and Class Context


6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate (CAS 681161-60-4) is an O-arylcarbamate belonging to the cyclohexylcarbamic acid biphenyl ester class of fatty acid amide hydrolase (FAAH) inhibitors [1]. This compound is a proximal-ring ortho-methyl analog of the prototypical inhibitor URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester) and shares the core biphenyl-3-yl cyclohexylcarbamate scaffold with well-characterized reference compounds URB597 (3′-carbamoyl) and URB694 (6-hydroxy) [2]. Its molecular formula is C₂₀H₂₃NO₂, with a molecular weight of 309.17 g/mol, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds . The compound is catalogued as a psychotropic drug intermediate and is primarily utilized in structure-activity relationship (SAR) studies and as a synthetic precursor for peripherally restricted FAAH inhibitor development [1][3].

Why 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate Cannot Be Freely Substituted by Other Biphenyl-3-yl Carbamates


Within the O-arylcarbamate FAAH inhibitor class, seemingly minor structural modifications at the proximal phenyl ring—including the presence, position, and electronic character of substituents—produce large-magnitude changes in both inhibitory potency and pharmacokinetic behavior that preclude simple interchangeability [1]. The 6-methyl substituent occupies the ortho position relative to the carbamate oxygen, a locus where steric and electronic effects directly modulate the carbamate group's reactivity toward the FAAH active-site Ser241 nucleophile and simultaneously alter recognition by ATP-binding cassette efflux transporters (Abcb1/Abcg2) at the blood-brain barrier [2][3]. Consequently, substituting the 6-methyl compound with the unsubstituted parent URB524, the meta-carbamoyl URB597, or the para-hydroxy URB937 yields compounds with different potency ceilings, brain penetration profiles, and metabolic stability characteristics—each optimized for distinct experimental or therapeutic contexts rather than being functionally equivalent replacements [1][3].

Quantitative Differentiation Evidence for 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate Versus Closest Analogs


Ortho-Methyl Substitution on the Proximal Phenyl Ring Enhances FAAH Inhibitory Potency Relative to the Unsubstituted Parent URB524

Systematic SAR analysis of ortho- and para-substituted proximal phenyl ring analogs of URB524 demonstrated that introduction of small alkyl substituents at the ortho position (corresponding to the 6-position of the biphenyl system) modulates FAAH inhibitory potency. The parent compound URB524 (unsubstituted biphenyl-3-yl cyclohexylcarbamate) exhibits an IC₅₀ of 63 nM against rat FAAH in brain membrane assays using [³H]anandamide as substrate [1]. While the exact IC₅₀ of the 6-methyl analog measured under identical conditions is not reported in the peer-reviewed primary literature with a publicly disclosed value, the SAR trend established across multiple ortho-substituted derivatives in this series indicates that small electron-donating ortho substituents consistently enhance potency through favorable steric interactions within the FAAH acyl chain binding channel, with pIC₅₀ values correlating with steric parameters [2]. This SAR is consistent with the subsequently reported observation that the 3′-carbamoyl-6-methyl dual-substituted analog (compound 8) retains nanomolar FAAH inhibitory activity despite the presence of the 6-methyl group, confirming that ortho-methyl substitution is compatible with potent FAAH engagement [3].

FAAH inhibition structure-activity relationship ortho substitution

6-Methyl Substitution Modulates Blood-Brain Barrier Transporter Recognition Compared to 6-Hydroxy (URB937) and Unsubstituted Analogs

The effect of the 6-position substituent on recognition by efflux transporters Abcg2 and Abcb1 at the blood-brain barrier was quantitatively characterized using the 3′-carbamoyl-6-methyl dual-substituted congener (compound 8) in Madin-Darby Canine Kidney-II (MDCKII) cell monolayers overexpressing murine Abcg2. Compound 8 (R1 = CONH₂, R2 = p-CH₃) exhibited basolateral-to-apical (B to A) transport of 27.3 ± 3.8% and apical-to-basolateral (A to B) transport of 26.0 ± 1.52% over 4 hours, yielding a BA/AB ratio of 1.06 ± 0.15 [1]. This near-unity ratio contrasts sharply with URB937 (R1 = CONH₂, R2 = p-OH), which showed a BA/AB ratio of 2.54 ± 0.49, and compounds bearing polar R2 substituents that functioned as strong Abcg2 substrates with BA/AB ratios ≥10 [1]. The brain ID₅₀ value for compound 8 was <1 mg/kg, indicating negligible CNS penetration in vivo, compared to URB937 (ID₅₀ = 40 mg/kg) [1]. These data demonstrate that replacing the 6-hydroxy group (URB937) with a 6-methyl group (compound 8) converts the compound from a moderate Abcg2 substrate to a molecule that is largely unrecognized by this transporter, a property dictated specifically by the chemical nature of the 6-position substituent [1].

blood-brain barrier ABC transporter peripheral restriction

Electron-Donating Ortho Substituents Improve Carbamate Hydrolytic Stability in Plasma Relative to Electron-Withdrawing or Unsubstituted Analogs

Structure-property relationship (SPR) studies on carbamate-based FAAH inhibitors have established that the electronic character of substituents on the O-aryl ring directly influences the hydrolytic stability of the carbamate group in rat plasma. Introduction of small electron-donor substituents at conjugated positions of the O-aryl moiety increased the overall hydrolytic stability of the carbamate group without negatively affecting FAAH inhibitory potency, whereas electron-withdrawing or polar non-conjugated groups decreased stability [1]. The 6-methyl substituent, as an electron-donating group at the ortho position of the proximal phenyl ring (conjugated to the carbamate oxygen), falls within this favorable electronic class. In contrast, the unsubstituted parent URB524 and the 3′-carbamoyl analog URB597 lack this ortho electron-donating substituent and exhibit different plasma stability profiles [1]. Furthermore, secondary or tertiary alkyl groups at the carbamate nitrogen atom (N-cyclohexyl in this series) increase hydrolytic stability toward rat plasma esterases compared to primary N-alkyl analogs, a feature shared across this subclass but relevant when comparing to N-alkyl variants [2].

carbamate stability plasma hydrolysis metabolic stability

6-Methyl Substitution Provides a Distinct Polar Surface Area and Hydrogen-Bonding Profile Differentiating It from All Other 6-Position Analogs

The polar surface area (PSA) of compound 8 (3′-carbamoyl-6-methylbiphenyl-3-yl cyclohexylcarbamate) was calculated as 66 Ų, compared to 83 Ų for URB937 (3′-carbamoyl-6-hydroxy) and 84 Ų for the 3′-carbamoyl-5-hydroxy isomer (compound 5) [1]. This 17 Ų reduction in PSA—directly attributable to the replacement of a hydroxyl group with a methyl group at the 6-position—places the 6-methyl analog below the empirical PSA threshold of ~70-80 Ų often associated with poor CNS penetration for this chemical series [1]. For the unsubstituted 6-position analog URB597 (PSA not explicitly tabulated in this study), the absence of the 6-methyl substituent yields yet a different PSA value and hydrogen-bonding capacity. The 6-methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate target compound, lacking the 3′-carbamoyl group, would have an even lower PSA than compound 8 (removing the CONH₂ contribution), further accentuating its differentiation from polar 6-substituted analogs [2].

polar surface area physicochemical property CNS penetration prediction

Optimal Research and Industrial Application Scenarios for 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate


SAR Probe for Ortho-Substitution Effects in FAAH Inhibitor Lead Optimization

This compound serves as a dedicated SAR tool to interrogate the steric and electronic contributions of an ortho-methyl group on the proximal phenyl ring of O-arylcarbamate FAAH inhibitors. The Tarzia et al. (2006) framework establishes that ortho substituents on this ring modulate both steric hindrance and hydrogen-bonding ability within the FAAH substrate-binding site [1]. Researchers can use the 6-methyl compound to deconvolute whether observed potency differences in a lead series arise from steric bulk, electronic effects, or both, by comparing its activity profile against the unsubstituted URB524 (IC₅₀ = 63 nM) and other ortho-substituted analogs characterized in the same study [1][2].

Synthetic Intermediate for Peripherally Restricted FAAH Inhibitors with Tailored CNS Exclusion

The 6-methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate scaffold can be further functionalized at the distal ring (3′- or 4′-positions) to generate dual-substituted analogs with defined brain penetration properties. As demonstrated by compound 8 (3′-carbamoyl-6-methyl), the 6-methyl group—when combined with a polar distal substituent—produces molecules that exhibit near-unity BA/AB transport ratios (1.06) and brain ID₅₀ values below 1 mg/kg, confirming effective peripheral restriction [3]. This makes the 6-methyl core a strategic starting material for synthesizing FAAH inhibitors intended for peripheral target engagement without CNS side effects [3][4].

Comparative Metabolic Stability Benchmarking in Carbamate Inhibitor Series

The electron-donating ortho-methyl group of this compound provides a defined chemical environment for benchmarking carbamate hydrolytic stability in rat plasma and liver microsome assays. Structure-property relationship studies have shown that electron-donor substituents at conjugated O-aryl positions increase hydrolytic stability relative to unsubstituted or electron-withdrawing analogs [4]. The 6-methyl compound can therefore be employed as a reference standard in stability ranking exercises within carbamate lead optimization programs, where plasma half-life differences between analogs can determine in vivo efficacy outcomes [4].

Quote Request

Request a Quote for 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.